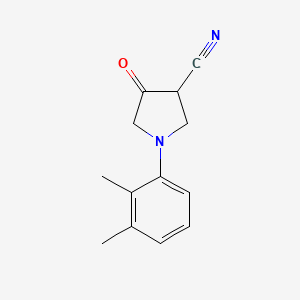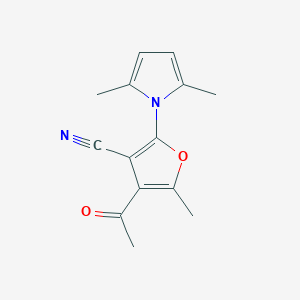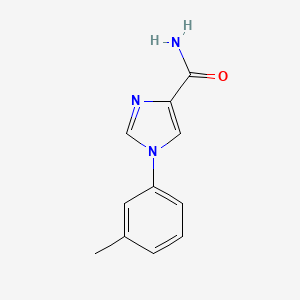
1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is an organic compound that features a pyrrolidine ring substituted with a 2,3-dimethylphenyl group, a ketone, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves the reaction of 2,3-dimethylbenzaldehyde with a suitable nitrile and a ketone precursor under specific conditions. One common method involves the use of a base-catalyzed condensation reaction, followed by cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,3-Dimethylphenyl)pyrrolidine
- 2,3-Dimethylphenyl isocyanate
- 4-[(1R)-1-(2,3-Dimethylphenyl)ethyl]-3H-imidazole
Uniqueness
1-(2,3-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H14N2O |
|---|---|
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
1-(2,3-dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-9-4-3-5-12(10(9)2)15-7-11(6-14)13(16)8-15/h3-5,11H,7-8H2,1-2H3 |
Clave InChI |
SWWZLFCMFRRRDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CC(C(=O)C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2,2,2-Trifluoroethoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11805598.png)




![3-Chloro-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11805636.png)





